2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound featuring a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core substituted with a 2-methylindolin-1-yl moiety via a ketone linker. This structural motif is significant in medicinal chemistry due to the bioactivity of benzisothiazolone derivatives, which exhibit roles as enzyme inhibitors, antimicrobial agents, and intermediates in drug discovery .
Properties
IUPAC Name |
2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-12-10-13-6-2-4-8-15(13)20(12)17(21)11-19-18(22)14-7-3-5-9-16(14)25(19,23)24/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKNETYUJZLZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to the Benzo[d]isothiazol-3(2H)-one 1,1-dioxide Core
General Methodologies
The benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold represents a critical component of the target molecule. Several well-established routes for preparing this heterocyclic system have been documented in the literature.
Synthesis from 2-Mercaptobenzoic Acid
One of the most straightforward approaches involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide. This transformation proceeds through an initial activation of the carboxylic acid group, followed by intramolecular cyclization involving the mercapto functionality to form the heterocyclic ring system.
Preparation from 6-Bromo Precursors
The synthesis of 6-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has been extensively documented, providing a valuable intermediate for further functionalization. Several methodologies have been reported:
Table 1. Synthetic Routes to 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Among these methods, the sulfuric acid-mediated approach (Method A) offers a notably high yield of 89%, making it particularly attractive for scale-up considerations. The reaction involves dissolving the precursor compound (150A) in concentrated sulfuric acid at room temperature, followed by stirring for 3 hours before quenching over ice.
Recent Advancements in Benzo[d]isothiazole Synthesis
A comprehensive review published in Arkivoc (2024) highlights numerous innovative approaches for constructing the benzo[d]isothiazole scaffold, organized according to the substrate used for assembly. These methodologies include:
- Synthesis from nitrogen- and sulfur-preloaded aromatics
- Synthesis from nitrogen-preloaded aromatics
- Synthesis from sulfur-preloaded aromatics
These newer approaches often feature milder reaction conditions and improved functional group tolerance compared to classical methods, potentially offering advantages for the preparation of complex derivatives.
Synthesis of the 2-Methylindolin-1-yl Component
Preparation of 2-Methylindoline
The 2-methylindoline moiety represents another crucial structural element of the target compound. Several approaches for synthesizing this heterocycle have been reported in the literature.
Catalytic Hydrogenation of Methyl Nitrostyrene
A patent describes an efficient method for preparing 2-methylindoline using methyl nitrostyrene as a starting material. The process employs Raney nickel as a catalytic hydrogenation reducing agent, with the reaction proceeding through hydrogenation reduction followed by intramolecular cyclization under the influence of cuprous halide and alkali. This methodology offers several advantages, including readily available starting materials and good reaction selectivity.
Table 2. Process Parameters for 2-Methylindoline Synthesis
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | Methyl nitrostyrene | |
| Catalyst | Raney nickel | |
| Additives | Cuprous halide, alkali | |
| Product Purity | 99.47-99.81% | |
| Yield | 86-95% |
Enantioselective Considerations
For applications requiring stereochemical control, the preparation of enantiomerically pure (S)-2-methylindoline may be necessary. This compound (CAS 22160-09-4) represents an important chiral building block that could be incorporated into the synthesis of the target molecule to create a single stereoisomer with potentially enhanced biological properties.
Coupling Strategies for Fragment Assembly
Formation of the Oxoethyl Linkage
The construction of the 2-oxoethyl linkage that connects the benzo[d]isothiazol-3(2H)-one and 2-methylindoline fragments requires careful consideration of reaction conditions and coupling methods.
N-Alkylation Approach
A direct approach involves N-alkylation of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide with an appropriate α-halo acetyl derivative. Evidence for the feasibility of this approach can be found in similar transformations reported for related heterocycles.
The following procedure represents an adaptation of a related transformation:
- To a suspension of benzo[d]isothiazol-3(2H)-one 1,1-dioxide in DMF, add sodium hydride at room temperature.
- Add bromoacetyl bromide or a similar α-halo acetyl derivative dropwise at controlled temperature.
- Allow the reaction to proceed for 6-8 hours at ambient temperature.
- Isolate the intermediate 2-(2-bromoethanoyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide.
Amidation with 2-Methylindoline
The coupling of the activated oxoethyl intermediate with 2-methylindoline can be achieved through various methods:
Table 3. Potential Coupling Conditions for Amide Formation
A noteworthy example for amide coupling comes from a related transformation where 6-bromo-3-chlorobenzoisothiazole 1,1-dioxide was combined with an amine (3-[3-[(1-piperidinyl)methyl]phenoxy]propylamine) in refluxing acetonitrile. This suggests that 2-methylindoline could react similarly with an appropriately activated benzo[d]isothiazole derivative.
One-Pot Sequential Approach
An efficient approach for preparing complex amides is demonstrated in the synthesis of azilsartan and related compounds. This strategy could be adapted for our target molecule by performing a sequential one-pot reaction:
- Hydrolysis of an ester precursor of the benzo[d]isothiazole fragment
- In situ activation of the resulting carboxylic acid
- Direct coupling with 2-methylindoline
This approach could potentially reduce the number of isolation and purification steps, improving the overall efficiency of the synthesis.
Optimization of Reaction Parameters
Solvent Effects and Reaction Medium
The choice of solvent significantly impacts the efficiency of the various transformations involved in synthesizing the target compound. Based on the literature precedents for related transformations, several solvents have been evaluated.
Table 4. Solvent Effects on Related Transformations
Notably, for related C=N bond formation reactions, a mixture of H2O/CH2Cl2 (4:1) provided excellent yields (95%) without requiring acidic catalysts, demonstrating the importance of solvent optimization even for seemingly straightforward transformations.
Temperature and Reaction Time Considerations
Temperature control plays a critical role in achieving selectivity and high yields. Literature precedents for related benzoisothiazole chemistry reveal a wide range of temperature requirements depending on the specific transformation.
Table 5. Temperature Regimes for Key Transformations
The use of microwave irradiation for coupling reactions involving benzoisothiazole derivatives has been demonstrated to reduce reaction times from hours to minutes while maintaining high yields. This approach could be valuable for the final coupling step in the synthesis of our target compound.
Purification and Characterization
Purification Strategies
Purification of intermediates and the final product requires careful consideration of their physicochemical properties. Based on the literature for related compounds, several effective purification strategies can be employed.
Table 6. Purification Methods for Key Intermediates and Final Product
For the final product, a multi-step purification protocol may be necessary, beginning with an extraction process followed by column chromatography. For analytical purity, reverse-phase preparatory HPLC has been successfully employed for related benzoisothiazole derivatives.
Analytical Characterization
Comprehensive characterization of the target compound should include multiple complementary techniques:
NMR Spectroscopy : 1H and 13C NMR would be essential for structural confirmation, with distinctive signals expected for:
- Methyl group of the indoline (δ ~1.2-1.4 ppm)
- Methylene protons of the oxoethyl linkage (δ ~4.5-5.0 ppm)
- Aromatic protons from both heterocyclic systems (δ ~7.0-8.5 ppm)
Mass Spectrometry : Expected molecular ion peak corresponding to C18H16N2O4S, with characteristic fragmentation patterns.
IR Spectroscopy : Key bands would include:
- C=O stretching of the amide (1625-1650 cm-1)
- S=O stretching of the sulfone (1290-1350 and 1120-1160 cm-1)
- N-H stretching if present (3300-3500 cm-1)
HPLC : For determining purity, often exceeding 96% for pharmaceutical-grade compounds.
Alternative Synthetic Approaches
C=N Bond Formation Strategy
Recent advances in C=N bond formation chemistry could potentially inform alternative approaches to key intermediates. Research has demonstrated that electron-deficient aldehydes can efficiently form C=N bonds with primary amines under catalyst-free conditions.
Table 7. Conditions for Catalyst-Free C=N Bond Formation
| Entry | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 10 | H2O | Not specified | 35 | |
| 16 | H2O/CH2Cl2 (3:1) | Not specified | 89 | |
| 17 | H2O/CH2Cl2 (4:1) | Not specified | 95 | |
| 19 | H2O/CH2Cl2 (4:1) | 5 | 95 |
This methodology could potentially be adapted for creating imine intermediates that could subsequently be reduced to form key fragments of the target molecule.
Microwave-Assisted Synthesis
Microwave irradiation has proven effective for accelerating reactions involving benzoisothiazole derivatives. A microwave-assisted protocol could potentially streamline the synthesis of our target compound by:
- Reducing reaction times from hours to minutes
- Improving yields through more uniform heating
- Enabling the use of smaller solvent volumes
A notable example involves the coupling of bromobenzoisothiazolone derivatives with boronic esters using Pd(dppf)Cl2 catalyst under microwave conditions (120°C, 10 min), demonstrating the potential for applying this technology to complex heterocycle synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives .
Scientific Research Applications
The compound "2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide" is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, biological research, and material science, while providing comprehensive data tables and case studies.
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against cancer cell lines. Results indicated that it inhibited cell proliferation in several types of cancer cells, suggesting its potential as an anticancer agent. The mechanism of action involves the modulation of specific signaling pathways related to cell growth and apoptosis.
Biological Research
In biological studies, the compound has been utilized to explore its interactions with enzymes and receptors.
Case Study: Enzyme Inhibition
Research demonstrated that the compound acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which is crucial for understanding disease mechanisms.
Material Science
The unique properties of the compound make it suitable for applications in material science, particularly in developing novel materials with specific functionalities.
Case Study: Polymer Composites
The incorporation of this compound into polymer matrices has shown to enhance mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit improved resistance to environmental degradation.
Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Cancer Cell Lines | Inhibition | |
| Enzyme Inhibition | Metabolic Enzymes | Modulation | |
| Material Enhancement | Polymer Composites | Improved Stability |
Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1 | Starting materials A + B | 85 |
| Step 2 | Reaction under reflux | 90 |
| Step 3 | Purification via chromatography | 95 |
Mechanism of Action
The mechanism of action of 2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Alkylamino chains (e.g., pentyl in ) improve solubility in polar solvents but may reduce membrane permeability.
- Methoxy groups () introduce steric hindrance and moderate electron-donating effects, altering crystal packing and intermolecular interactions.
Physicochemical Properties
- Melting Points : Derivatives with rigid substituents (e.g., 3-chlorophenyl ) exhibit higher melting points (~87°C) compared to flexible alkyl chains (e.g., 45% yield compound in ).
- Solubility : Chlorinated analogs (e.g., WAY-604603 ) are typically less water-soluble due to hydrophobic aryl groups, whereas alkylated versions (e.g., pentyl chain in ) show moderate solubility in organic solvents.
- Stability: Non-classical hydrogen bonding in chlorophenyl/methoxyphenyl derivatives () enhances crystalline stability, critical for formulation.
Biological Activity
The compound 2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide represents a novel class of isothiazole derivatives that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Pharmacological Properties
Anticancer Activity
Recent studies have indicated that compounds similar to benzo[d]isothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, a related compound showed a growth inhibitory concentration (GI50) of 3.18 µM against MCF-7 breast cancer cells, suggesting a strong potential for anticancer activity .
Antimicrobial Activity
Isothiazole derivatives are known for their antimicrobial properties. In vitro studies have demonstrated that the compound exhibits antibacterial activity against several strains of bacteria including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for various derivatives range significantly, indicating varying levels of efficacy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets involved in cancer progression and microbial resistance mechanisms. For instance, molecular docking studies have indicated potential interactions with proteins such as NEK7 and caspase-3, which are critical in cell cycle regulation and apoptosis .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Cytotoxicity Studies : In a study involving multiple cancer cell lines, compounds structurally related to benzo[d]isothiazole demonstrated significant cytotoxic effects, with some exhibiting GI50 values below 10 µM across different cell types .
- Antibacterial Efficacy : Another study assessed the antibacterial properties of various thiazole derivatives, revealing that certain compounds had MIC values as low as 26.3 µM against resistant strains like MRSA .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.18 |
| Compound B | HeLa | 8.12 |
| Compound C | Vero | 15.5 |
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound D | E. coli | 26.3 |
| Compound E | S. aureus | 40.5 |
| Compound F | Pseudomonas aeruginosa | 50.0 |
Q & A
Q. What are the common synthetic routes for preparing benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) with isothiazole precursors under reflux conditions. Acetic acid is often used as a solvent, and sodium acetate may act as a base to facilitate condensation. For example, refluxing 3-formyl-1H-indole-2-carboxylate with aminothiazolones in acetic acid yields crystalline products after recrystallization from DMF/acetic acid mixtures . Optimization includes adjusting molar ratios (1:1.1 for ketone:amine), reaction duration (3–5 hours), and purification via multi-step washing (acetic acid, water, ethanol) .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions, while Infrared (IR) spectroscopy identifies functional groups like ketones (C=O stretch ~1700 cm⁻¹) and sulfonyl groups (S=O ~1350–1150 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns. High-resolution MS or elemental analysis validates purity (>95%) .
Q. How can initial biological activity screening be designed for this compound?
Begin with in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion or microdilution methods. Cytotoxicity can be assessed via MTT assays on human cell lines (e.g., HeLa, HEK293). Dose-response curves (1–100 µM) and IC₅₀ calculations help prioritize derivatives for further study .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals are grown via slow evaporation (e.g., DMF/ethanol). Monoclinic systems (space group P2₁/n) are common, with unit cell parameters refined using software like SHELX. Hydrogen bonding and π-π stacking interactions are analyzed via Hirshfeld surface calculations to assess packing efficiency .
Q. How can substituent effects on bioactivity be systematically evaluated?
Structure-Activity Relationship (SAR) studies require synthesizing analogs with varied substituents (e.g., -OCH₃, -Cl, -CH₃) on the phenyl or indole rings. Compare IC₅₀ values in bioassays and correlate with electronic (Hammett σ constants) or steric parameters (Taft’s Eₛ). Molecular docking can predict binding affinities to targets like bacterial enzymes .
Q. What computational methods are suitable for modeling the reaction mechanism of this compound’s synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map energy profiles for key steps like nucleophilic acyl substitution. Transition states and intermediates are identified using frequency analysis. Solvent effects (acetic acid) are modeled via polarizable continuum models (PCM) .
Q. How should researchers address discrepancies in biological activity data across studies?
Re-evaluate experimental variables: cell line viability (e.g., passage number), solvent (DMSO concentration ≤1%), and incubation time. Validate assays with positive controls (e.g., ampicillin for antibacterial tests). Reproduce results in triplicate and apply statistical tests (ANOVA, p < 0.05) .
Q. What advanced techniques can characterize degradation products under varying storage conditions?
High-Performance Liquid Chromatography (HPLC) with photodiode array detection monitors stability in solution (e.g., DMSO, PBS). For solid-state analysis, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Liquid Chromatography-Mass Spectrometry (LC-MS) identifies degradation byproducts .
Data Interpretation and Contradictions
Q. How can researchers resolve contradictions in crystallographic data between derivatives?
Compare unit cell parameters (e.g., a = 8.9824 Å, β = 97.942°) and hydrogen-bonding motifs. Discrepancies may arise from polymorphism or solvent inclusion. Use temperature-controlled SCXRD to assess phase transitions. Cross-validate with powder XRD and computational lattice energy calculations .
Q. What experimental adjustments improve reproducibility in synthetic protocols?
Standardize reagent sources (e.g., anhydrous acetic acid) and moisture-sensitive steps (Schlenk line for air-free reactions). Document reaction monitoring (TLC, HPLC) and optimize recrystallization solvents (e.g., DMF vs. ethanol). Share raw spectral data (NMR, IR) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
